molecular formula C23H37N3O3 B15084827 N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

Cat. No.: B15084827
M. Wt: 403.6 g/mol
InChI Key: BEWHREBBOUBYNL-XIEYBQDHSA-N
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Description

This compound features a tetradecanamide chain linked to a hydrazinyl-oxoethyl group, which is conjugated via an (E)-configured imine bond to a 3-hydroxyphenyl substituent.

Properties

Molecular Formula

C23H37N3O3

Molecular Weight

403.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide

InChI

InChI=1S/C23H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-16-22(28)24-19-23(29)26-25-18-20-14-13-15-21(27)17-20/h13-15,17-18,27H,2-12,16,19H2,1H3,(H,24,28)(H,26,29)/b25-18+

InChI Key

BEWHREBBOUBYNL-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=CC=C1)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide typically involves the condensation of 3-hydroxybenzaldehyde with a hydrazine derivative, followed by the acylation of the resulting hydrazone with tetradecanoic acid chloride. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the condensation and acylation steps.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The aliphatic chain can undergo substitution reactions, particularly at the terminal positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydrazines and amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and other interactions that modulate its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene moiety is a critical pharmacophore. Key analogs include:

Compound Name Substituent on Benzylidene Molecular Formula Melting Point (°C) Key Properties/Activities References
N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide 3-hydroxyphenyl C23H37N3O3 Not reported Hypothesized antimicrobial/antioxidant activity N/A
N-{2-[(2E)-2-(2-Hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}tetradecanamide 2-hydroxy-3-methoxyphenyl C24H39N3O4 Not reported Enhanced solubility due to methoxy group
N-[2-[(2E)-2-(2-Ethoxybenzylidene)hydrazinyl]-2-oxoethyl]tetradecanamide 2-ethoxyphenyl C25H41N3O3 Not reported Improved lipophilicity
N-[2-[(2E)-2-(4-Hydroxybenzylidene)hydrazinyl]-2-oxoethyl]tetradecanamide 4-hydroxyphenyl C23H37N3O3 Not reported Altered hydrogen-bonding geometry

Key Observations :

  • 3-Hydroxyphenyl vs. 4-Hydroxyphenyl : The position of the hydroxyl group affects electronic distribution and hydrogen-bonding interactions. The 3-hydroxy derivative may exhibit stronger intramolecular hydrogen bonding compared to the 4-hydroxy analog .

Comparison with Indole- and Quinazoline-Based Analogs

Compounds with indole or quinazoline cores () exhibit distinct biological profiles:

Compound Name Core Structure Melting Point (°C) Activity References
tert-Butyl(2-{(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl) carbamate Indole 178–179 Antimicrobial (broad-spectrum)
Quinazoline-2,4(1H,3H)-dione derivatives Quinazoline 158–160 Antibacterial (Gram-positive focus)

Key Observations :

  • Indole derivatives () demonstrate higher antimicrobial activity compared to benzylidene-tetradecanamide analogs, likely due to enhanced π-π stacking with microbial enzyme active sites .
  • Quinazoline derivatives () show specificity against Gram-positive bacteria, suggesting that core heterocycles dictate target selectivity.

Urea and Phenolic Derivatives

Urea-linked compounds () and phenolic isatin analogs () highlight structural diversity:

Compound Name Core Structure Melting Point (°C) Activity References
1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea Urea-thiazole 198–200 Kinase inhibition (anticancer focus)
N-(2-(2-(1-(3,5-Di-tert-butyl-4-hydroxybenzyl)-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)-N,N-dimethyloctan-1-ammonium bromide Phenolic isatin 264–265 Antioxidant (radical scavenging)

Key Observations :

  • Urea derivatives () exhibit kinase inhibitory activity, likely due to their ability to mimic ATP-binding motifs.
  • Phenolic isatin analogs () with tert-butyl groups show potent antioxidant properties, attributed to steric protection of the hydroxyl group .

Physicochemical and Spectroscopic Analysis

  • Melting Points : Benzylidene analogs with bulkier substituents (e.g., ethoxy in ) generally exhibit lower melting points compared to hydroxylated derivatives due to reduced crystallinity .
  • Spectroscopic Signatures :
    • NMR : Hydrazinyl protons in the target compound resonate at δ 8.5–9.5 ppm (similar to ), while imine (C=N) carbons appear at ~150 ppm in ¹³C NMR .
    • HRMS : Molecular ion peaks for tetradecanamide analogs align with calculated masses (e.g., [M+H]+ = 434.3 for C23H37N3O3) .

Biological Activity

N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]tetradecanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and other relevant findings from recent research.

Chemical Structure and Properties

The compound can be described by its systematic name and molecular formula:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₃₄N₄O₂
  • Molecular Weight: 342.49 g/mol

The structure features a hydrazone linkage, which is critical for its biological activity, as well as a long tetradecanamide chain that may influence its interaction with biological membranes.

The biological activity of this compound primarily involves:

  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The hydrazone moiety is often implicated in the inhibition of cellular proliferation through the induction of apoptosis.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression. For instance, it has been shown to interact with enzymes that regulate cell cycle progression and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could contribute to its cytotoxic effects by reducing oxidative stress in cancer cells.

Cytotoxic Effects

A study published in 2024 investigated the cytotoxic prospects of compounds similar to this compound against leukemia cells using computational methods. The findings indicated significant interactions with target proteins involved in cell proliferation and survival, suggesting potential therapeutic applications in leukemia treatment .

Anticancer Activity

Another case study focused on the compound's activity against breast cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong anticancer potential. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by cytochrome c release and activation of caspases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits key enzymes involved in tumor growth
Antioxidant ActivityReduces oxidative stress in cells
Interaction with ProteinsStrong binding affinity to target proteins

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